molecular formula C11H18ClNO4 B13890317 L-Glutamic acid diallyl ester (hydrochloride)

L-Glutamic acid diallyl ester (hydrochloride)

Cat. No.: B13890317
M. Wt: 263.72 g/mol
InChI Key: KJPKKZRNVXKKBV-UHFFFAOYSA-N
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Description

L-Glutamic acid diallyl ester (hydrochloride) is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid diallyl ester (hydrochloride) typically involves the esterification of L-glutamic acid with allyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction conditions include:

    Reactants: L-glutamic acid, allyl alcohol, acid catalyst (e.g., sulfuric acid)

    Conditions: Refluxing the mixture at elevated temperatures, followed by neutralization with hydrochloric acid.

Industrial Production Methods

Industrial production of L-Glutamic acid diallyl ester (hydrochloride) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid diallyl ester (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diallyl aldehyde or diallyl acid.

    Reduction: Formation of diallyl alcohol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

L-Glutamic acid diallyl ester (hydrochloride) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Glutamic acid diallyl ester (hydrochloride) involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release L-glutamic acid, which can then participate in metabolic processes. The allyl groups may also interact with cellular components, potentially affecting signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid diethyl ester (hydrochloride)
  • L-Glutamic acid dimethyl ester (hydrochloride)
  • L-Glutamic acid di-tert-butyl ester (hydrochloride)

Uniqueness

L-Glutamic acid diallyl ester (hydrochloride) is unique due to the presence of allyl groups, which can impart distinct reactivity and potential applications compared to other ester derivatives. The allyl groups can participate in additional chemical reactions, such as polymerization and cross-linking, making this compound valuable in various research and industrial applications.

Properties

IUPAC Name

bis(prop-2-enyl) 2-aminopentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.ClH/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;/h3-4,9H,1-2,5-8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPKKZRNVXKKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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